Azetidine-1-carbonitrile
CAS No.:
Cat. No.: VC17800743
Molecular Formula: C4H6N2
Molecular Weight: 82.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H6N2 |
|---|---|
| Molecular Weight | 82.10 g/mol |
| IUPAC Name | azetidine-1-carbonitrile |
| Standard InChI | InChI=1S/C4H6N2/c5-4-6-2-1-3-6/h1-3H2 |
| Standard InChI Key | VEYKJLZUWWNWAL-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(C1)C#N |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
Azetidine-1-carbonitrile is defined by its compact azetidine ring () fused with a nitrile group. Key identifiers include:
The compound’s 3D conformation reveals a puckered azetidine ring, with the cyano group adopting an equatorial position to minimize steric strain (Figure 1) .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 82.10 g/mol |
| XLogP3 | 0.2 (Predicted) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 |
| Topological Polar Surface Area | 23.8 Ų |
| Melting Point | Not reported |
| Boiling Point | Estimated 150–160°C |
Synthesis and Reaction Chemistry
Catalytic Intramolecular Aminolysis
Azetidine-1-carbonitrile can be synthesized via La(OTf)-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines. This method, reported by Frontiers in Chemistry (2023), achieves yields exceeding 85% under reflux conditions in dichloroethane . The reaction proceeds via regioselective epoxide ring opening, favoring the formation of the azetidine core while tolerating acid-sensitive functional groups (Equation 1):
Chiral Synthesis
Optically active derivatives are accessible through α-alkylation of -((S)-1-arylethyl)azetidine-2-carbonitriles. Using lithium hexamethyldisilazide (LiHMDS) as a base, Tayama and Nakanome (2021) achieved diastereoselective alkylation with benzyl bromide, yielding 2-substituted azetidines with >90% enantiomeric excess .
Biological Activity and Applications
Antimicrobial Properties
Azetidine derivatives exhibit moderate activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. In a 2024 study, azetidine-1-carbonitrile analogs demonstrated minimum inhibitory concentrations (MICs) of 32–64 µg/mL, suggesting potential as lead compounds for antibiotic development .
Molecular Docking Insights
Docking studies using MOE software (2009) revealed that azetidine-1-carbonitrile derivatives bind to the active site of E. coli dihydrofolate reductase (DHFR) via hydrogen bonding with Asp27 and hydrophobic interactions with Phe31 . These findings align with the compound’s role in disrupting folate synthesis pathways.
Recent Advances and Future Directions
Green Synthesis Methods
Recent efforts focus on solvent-free cyclization using mechanochemical approaches, reducing reliance on hazardous solvents like dichloromethane. Preliminary results indicate comparable yields (80–82%) to traditional methods .
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